molecular formula C19H23ClN2O B14591506 3-Chloro-N-[2-(dimethylamino)ethyl]-2-(2-phenylethyl)benzamide CAS No. 61321-73-1

3-Chloro-N-[2-(dimethylamino)ethyl]-2-(2-phenylethyl)benzamide

Cat. No.: B14591506
CAS No.: 61321-73-1
M. Wt: 330.8 g/mol
InChI Key: FGHCJQGQZJUUIR-UHFFFAOYSA-N
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Description

3-Chloro-N-[2-(dimethylamino)ethyl]-2-(2-phenylethyl)benzamide is a complex organic compound with the molecular formula C19H24ClN2O. This compound is part of the benzamide family and is characterized by the presence of a chloro group, a dimethylaminoethyl group, and a phenylethyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-[2-(dimethylamino)ethyl]-2-(2-phenylethyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of benzoic acid with thionyl chloride to form benzoyl chloride, which is then reacted with an amine to form the benzamide.

    Introduction of the Chloro Group: The chloro group is introduced through a chlorination reaction, often using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Attachment of the Dimethylaminoethyl Group: The dimethylaminoethyl group is attached via a nucleophilic substitution reaction, where a dimethylaminoethyl halide reacts with the benzamide core.

    Attachment of the Phenylethyl Group: The phenylethyl group is introduced through a Friedel-Crafts alkylation reaction, using phenylethyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-[2-(dimethylamino)ethyl]-2-(2-phenylethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new substituted benzamides.

Scientific Research Applications

3-Chloro-N-[2-(dimethylamino)ethyl]-2-(2-phenylethyl)benzamide is used in various scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: In studies involving receptor binding and enzyme inhibition.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-N-[2-(dimethylamino)ethyl]-2-(2-phenylethyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-N-[2-(dimethylamino)ethyl]benzamide
  • 2-(2-Phenylethyl)benzamide
  • N-[2-(Dimethylamino)ethyl]benzamide

Uniqueness

3-Chloro-N-[2-(dimethylamino)ethyl]-2-(2-phenylethyl)benzamide is unique due to the combination of its chloro, dimethylaminoethyl, and phenylethyl groups, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

61321-73-1

Molecular Formula

C19H23ClN2O

Molecular Weight

330.8 g/mol

IUPAC Name

3-chloro-N-[2-(dimethylamino)ethyl]-2-(2-phenylethyl)benzamide

InChI

InChI=1S/C19H23ClN2O/c1-22(2)14-13-21-19(23)17-9-6-10-18(20)16(17)12-11-15-7-4-3-5-8-15/h3-10H,11-14H2,1-2H3,(H,21,23)

InChI Key

FGHCJQGQZJUUIR-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)C1=C(C(=CC=C1)Cl)CCC2=CC=CC=C2

Origin of Product

United States

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